Prometryn-d14 (di-iso-propyl-d14)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

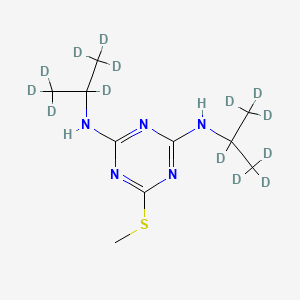

Prometryn-d14 (di-iso-propyl-d14), with the molecular formula C10H5D14N5S and CAS 1202864-57-0, is a deuterium-labeled analog of the herbicide prometryn. It is widely used as an internal standard in pesticide residue analysis, particularly for quantifying non-deuterated prometryn in environmental and agricultural samples via mass spectrometry. The compound features 14 deuterium atoms uniformly distributed across its two isopropyl groups, ensuring minimal isotopic interference during analytical workflows. It has a purity of 99 atom % D and is stored at 0°C–6°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prometryn-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the molecular structure of Prometryn. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions .

Industrial Production Methods

Industrial production of Prometryn-d14 (di-iso-propyl-d14) typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Prometryn-d14 (di-iso-propyl-d14) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert Prometryn-d14 into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .

Scientific Research Applications

Analytical Applications

Prometryn-d14 serves as a valuable internal standard in analytical chemistry, particularly in the quantification of prometryn and its metabolites in environmental samples. The use of deuterated compounds enhances the accuracy and reliability of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy analyses.

Mass Spectrometry

- Methodology : In mass spectrometry, Prometryn-d14 is used to improve the sensitivity and specificity of assays designed to detect prometryn residues in soil and water samples. The deuterium labeling allows for distinct fragmentation patterns that aid in identifying and quantifying the parent compound and its metabolites.

- Case Study : A study demonstrated that using Prometryn-d14 as an internal standard significantly improved the detection limits for prometryn in complex matrices such as soil extracts, allowing for more reliable environmental monitoring .

Environmental Studies

Prometryn-d14 is instrumental in understanding the environmental fate of prometryn, including its degradation pathways and potential ecological impacts.

Fate and Transport Studies

- Research Focus : Studies utilizing Prometryn-d14 have been conducted to track the movement and transformation of prometryn in soil and aquatic systems. These studies help elucidate how environmental factors influence the degradation rates of triazine herbicides.

- Findings : Research indicated that the presence of organic matter significantly affects the adsorption and desorption behaviors of prometryn, impacting its bioavailability and persistence in ecosystems .

Ecotoxicological Assessments

- Application : Prometryn-d14 is used in ecotoxicological studies to assess the effects of prometryn on non-target organisms, including aquatic life and soil microorganisms.

- Results : Toxicity tests revealed that while prometryn exhibits low toxicity to certain aquatic species at recommended application rates, higher concentrations can lead to significant adverse effects on biodiversity .

Toxicological Research

The toxicological profile of Prometryn-d14 aids researchers in understanding the potential health risks associated with exposure to prometryn.

Carcinogenicity Studies

- Overview : Research has investigated whether prometryn or its metabolites pose carcinogenic risks. Prometryn-d14 is utilized in these studies to trace metabolic pathways.

- : Current findings suggest that while there are concerns regarding chronic exposure, evidence does not conclusively support that prometryn induces tumors under typical agricultural exposure scenarios .

Endocrine Disruption Studies

- Focus : Investigations into whether prometryn acts as an endocrine disruptor have employed Prometryn-d14 to monitor hormonal changes in test organisms.

- Insights : Some studies indicate potential endocrine-modulating effects at high concentrations, warranting further investigation into safe application levels .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Chemistry | Internal standard for mass spectrometry | Enhanced detection limits for prometryn residues |

| Environmental Studies | Fate and transport studies | Organic matter affects adsorption/desorption behavior |

| Ecotoxicology | Assessing impacts on non-target organisms | Low toxicity at recommended rates; adverse effects at high concentrations |

| Toxicology | Carcinogenicity and endocrine disruption studies | No conclusive evidence for carcinogenicity; potential endocrine effects at high doses |

Mechanism of Action

Prometryn-d14 (di-iso-propyl-d14) exerts its effects primarily through the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, blocking the electron transport chain and ultimately leading to the death of the plant. This mechanism is similar to that of other triazine herbicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Triazines

Propazine-d14 (di-iso-propyl-d14)

- Molecular Formula : C9D14H2ClN5

- CAS : 1219802-87-5

- Molecular Weight : 243.796 g/mol

- Purity : 98 atom % D

- Storage : Room temperature .

Key Differences :

- Structural Variation : Propazine-d14 contains a chlorine atom at the 6-position of the triazine ring, whereas Prometryn-d14 has a methylthio group (-SCH3). This difference alters their hydrophobicity and mass spectrometric fragmentation patterns .

- Applications : Propazine-d14 is used to analyze propazine (a chloro-triazine herbicide), while Prometryn-d14 targets sulfur-containing triazines like prometryn.

- Stability : Prometryn-d14 requires refrigeration, whereas Propazine-d14 is stable at room temperature, reflecting differences in chemical degradation pathways .

Prometon-d14 (di-iso-propyl-d14)

- Molecular Formula : C10H5D14N5O

- CAS : 1219803-45-8

- Molecular Weight : 239.38 g/mol

- Purity : 98 atom % D

- Storage: Not explicitly stated (likely room temperature, similar to Propazine-d14) .

Key Differences :

- Functional Group : Prometon-d14 replaces the sulfur atom in Prometryn-d14 with an oxygen atom (methoxy group), reducing its polarity and altering retention times in chromatographic methods.

- Applications : Used for analyzing methoxy-triazine herbicides (e.g., prometon), contrasting with Prometryn-d14’s focus on methylthio-triazines .

Comparison with Other Deuterated Compounds Featuring Di-iso-propyl-d14 Moieties

N-Nitrosodiisopropylamine-d14

- Molecular Formula : C6D14N2O

- CAS : NA

- Application : A nitrosamine impurity standard used in pharmaceutical quality control, unrelated to herbicide analysis .

Contrast with Prometryn-d14 :

- Chemical Class : Nitrosamines vs. triazines.

- Use Case: Regulatory testing for carcinogenic impurities vs. environmental pesticide monitoring.

Di-iso-propyl-d14-amine

- CAS : 70237-41-1

- Molecular Formula : C6HD14N

Contrast with Prometryn-d14 :

- Function : Intermediate in chemical synthesis vs. direct application in residue analysis.

Tabulated Comparison of Key Parameters

Analytical and Practical Considerations

- Isotopic Interference: Prometryn-d14’s higher deuterium count (14 vs. 6 in Prometryn-d6) minimizes overlap with non-deuterated analogs, enhancing accuracy in LC-MS/MS .

- Cost Efficiency: At ¥99,000/10 mg, Prometryn-d14 is significantly more expensive than non-deuterated standards (e.g., Propachlor at ¥15,000/250 mg), reflecting the complexity of deuterium labeling .

- Regulatory Compliance : Compounds like Propazine-d14 and Prometryn-d14 meet ISO/IEC 17025 guidelines for reference materials, ensuring traceability in regulatory testing .

Biological Activity

Prometryn-d14, a deuterated derivative of the herbicide prometryn, is primarily studied for its biological activity and potential applications in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of prometryn-d14, including its mechanism of action, toxicity profiles, and relevant case studies.

Overview of Prometryn-d14

Prometryn is a member of the s-triazine family of herbicides, commonly used for controlling weeds in agricultural settings. The deuterated form, prometryn-d14, incorporates deuterium atoms into its molecular structure, which can influence its pharmacokinetic properties and metabolic pathways. The molecular formula for prometryn-d14 is C9H2D14ClN5 with a molecular weight of 243.80 g/mol.

Prometryn exerts its herbicidal effects primarily by inhibiting photosynthesis in target plants. It interferes with the electron transport chain within chloroplasts, leading to the disruption of photosynthetic processes. This action is particularly effective against broadleaf weeds and grasses.

Key Mechanisms:

- Inhibition of Photosynthesis: By blocking electron transport, prometryn prevents the conversion of light energy into chemical energy.

- Selective Toxicity: The compound shows selective toxicity towards certain plant species, making it useful in crop protection.

Toxicological Profile

The toxicity profile of prometryn-d14 has been evaluated through various studies, focusing on both acute and chronic exposure effects.

Toxicity Findings:

- Acute Toxicity: Studies indicate that prometryn is slightly to practically non-toxic via oral and dermal routes. It has been classified in Tox Category III for these exposure routes .

- Chronic Toxicity: Long-term studies have shown no significant oncogenic potential in laboratory animals. However, developmental toxicity was noted at high doses, including increased abortions in rabbits and reduced body weights in offspring during reproduction studies .

- Environmental Impact: Research has highlighted the potential ecological risks associated with prometryn exposure, particularly concerning aquatic systems and non-target plant species .

Case Studies

Several case studies have investigated the environmental and biological impacts of prometryn-d14:

- Ecological Risk Assessment:

- Pharmacokinetic Studies:

- Human Health Risk Evaluation:

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C9H2D14ClN5 |

| Molecular Weight | 243.80 g/mol |

| Acute Oral Toxicity | Slightly toxic |

| Chronic NOEL | 3.75 mg/kg/day |

| Developmental NOEL | 12 mg/kg/day |

| Study Type | Findings |

|---|---|

| Acute Toxicity Study | Slight to practically non-toxic |

| Chronic Toxicity Study | No oncogenic potential |

| Environmental Impact Study | Significant ecological risks |

Research Findings

Recent studies have focused on the implications of deuteration in drug development:

- Deuteration can enhance metabolic stability and alter pharmacokinetics, which is particularly relevant for compounds like prometryn-d14 that may be used therapeutically or as agrochemicals .

- The incorporation of heavy isotopes allows for more precise tracking of drug metabolism and distribution within biological systems.

Properties

CAS No. |

1202864-57-0 |

|---|---|

Molecular Formula |

C10H19N5S |

Molecular Weight |

255.45 g/mol |

IUPAC Name |

2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,6D,7D |

InChI Key |

AAEVYOVXGOFMJO-MFVRGKIVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)SC)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.